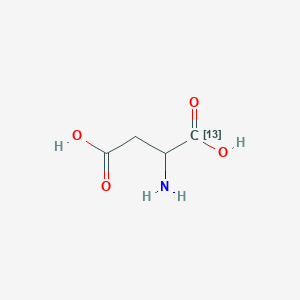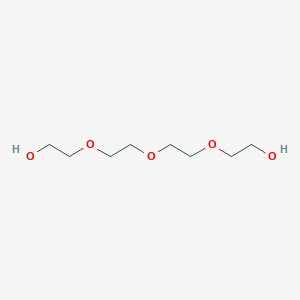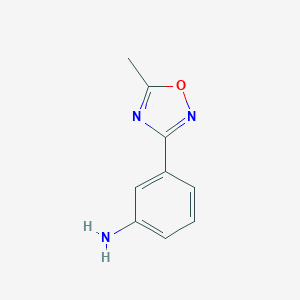
16,16-Diméthylprostaglandine F2alpha
Vue d'ensemble
Description
Le 16,16-diméthylprostaglandine F2α est un analogue synthétique de la prostaglandine F2α, une prostaglandine naturelle. Les prostaglandines sont des composés lipidiques qui ont des effets hormonaux et jouent un rôle crucial dans divers processus physiologiques, notamment l'inflammation, le flux sanguin et l'induction du travail . Le 16,16-diméthylprostaglandine F2α est connu pour ses puissantes activités biologiques et a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
16,16-Dimethylprostaglandin F2alpha has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins . In biology and medicine, it is studied for its potential therapeutic applications, including the treatment of glaucoma, asthma, and cancer. The compound is also used in research related to female reproductive health, as it plays a role in luteolysis and parturition . Additionally, it has applications in the study of cardiovascular diseases due to its effects on blood pressure regulation and inflammation .
Mécanisme D'action
Target of Action
16,16-Dimethylprostaglandin F2alpha, also known as 16,16-dimethyl PGF2alpha, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .
Mode of Action
16,16-Dimethylprostaglandin F2alpha is a metabolically stable analog of PGF2α . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2α . This interaction triggers a series of cellular responses.
Biochemical Pathways
The binding of 16,16-Dimethylprostaglandin F2alpha to the FP receptor affects several biochemical pathways. Prostaglandins, including PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf2α , which suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to PGF2α.
Result of Action
The action of 16,16-Dimethylprostaglandin F2alpha leads to various molecular and cellular effects. For instance, in the context of female reproductive function, it stimulates luteolytic activity and the release of oxytocin . This facilitates the degradation of the corpus luteum .
Action Environment
The action, efficacy, and stability of 16,16-Dimethylprostaglandin F2alpha can be influenced by various environmental factors. For example, the action of PGF2α is dependent on the number of receptors on the corpus luteum membrane . .
Analyse Biochimique
Biochemical Properties
16,16-Dimethylprostaglandin F2alpha exhibits similar binding potency as PGF2alpha does . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2alpha . This interaction with the FP receptor is crucial for its role in biochemical reactions .
Cellular Effects
16,16-Dimethylprostaglandin F2alpha influences cell function by interacting with various types of cells and cellular processes . It has been linked to being naturally involved in the process of labor . It acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .
Molecular Mechanism
The mechanism of action of 16,16-Dimethylprostaglandin F2alpha involves binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This indicates that 16,16-Dimethylprostaglandin F2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Temporal Effects in Laboratory Settings
16,16-Dimethylprostaglandin F2alpha is a synthetic derivative of prostaglandin E2 and has resistance to metabolism with a prolonged half-life in vivo . It acts as an agonist on most EP receptor subtypes .
Dosage Effects in Animal Models
In animal models, 16,16-Dimethylprostaglandin F2alpha (0-0.5 μg, iv, single dose) inhibits histamine-induced intracheal insufflation pressure increase in guinea pigs model .
Metabolic Pathways
16,16-Dimethylprostaglandin F2alpha is involved in the metabolic pathways of prostaglandins, which are lipids throughout the entire body that have a hormone-like function .
Méthodes De Préparation
La synthèse du 16,16-diméthylprostaglandine F2α implique plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend l'utilisation d'une cétone bicyclique contenant du dichloro comme matière de départ. Les étapes clés de la synthèse comprennent l'oxydation stéréosélective et la réduction diastéréosélective pour établir les configurations stéréochimiques critiques . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle afin de garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le 16,16-diméthylprostaglandine F2α subit diverses réactions chimiques, notamment l'oxydation, la réduction et la β-oxydation. Le composé est métabolisé principalement par la β-oxydation, et ses principaux métabolites comprennent la dinor-16,16-diméthylprostaglandine F2α . Les réactifs couramment utilisés dans ces réactions comprennent les oxydants pour l'oxydation stéréosélective et les réducteurs pour la réduction diastéréosélective . Les conditions réactionnelles sont généralement douces pour préserver l'intégrité stéréochimique du composé.
Applications de la recherche scientifique
Le 16,16-diméthylprostaglandine F2α a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des prostaglandines . En biologie et en médecine, il est étudié pour ses applications thérapeutiques potentielles, notamment le traitement du glaucome, de l'asthme et du cancer. Le composé est également utilisé dans la recherche sur la santé reproductive féminine, car il joue un rôle dans la lutéolyse et la parturition . De plus, il a des applications dans l'étude des maladies cardiovasculaires en raison de ses effets sur la régulation de la pression artérielle et l'inflammation .
Mécanisme d'action
Le 16,16-diméthylprostaglandine F2α exerce ses effets en se liant au récepteur de la prostaglandine F2α (récepteur FP). Cette liaison active diverses voies de signalisation intracellulaires, notamment la voie phospholipase C-calcium intracellulaire-protéine kinase C . L'activation de ces voies conduit à diverses réponses cellulaires, telles que la régulation de la dynamique mitochondriale et la mitophagie . Le composé favorise également l'expression de gènes spécifiques impliqués dans l'inflammation et l'homéostasie cardiovasculaire .
Comparaison Avec Des Composés Similaires
Le 16,16-diméthylprostaglandine F2α est similaire à d'autres analogues de prostaglandines, tels que la 15-méthylprostaglandine F2α et la 17-phényl-18,19,20-trinor-prostaglandine F2α . Ces composés partagent des activités biologiques similaires, mais diffèrent par leur stabilité métabolique et leurs affinités de liaison aux récepteurs. Par exemple, le 16,16-diméthylprostaglandine F2α a une demi-vie plus longue dans la circulation humaine par rapport à la prostaglandine F2α, ce qui le rend plus adapté à certaines applications thérapeutiques . D'autres composés similaires comprennent le cloprosténol, le bimatoprost, le fluprosténol et le travoprost, qui sont également utilisés pour leurs puissantes activités biologiques .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-23-1 | |
| Record name | 16,16-Dimethylprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



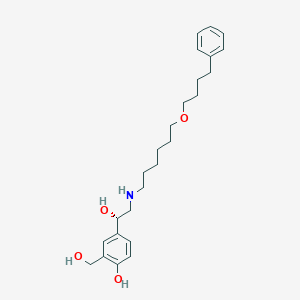
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)


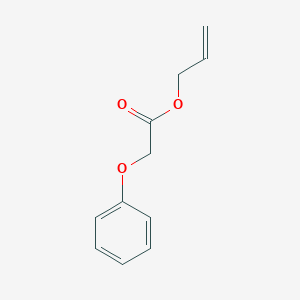

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)



